Product packaging for 9aH-quinolizine(Cat. No.:)

9aH-quinolizine

Cat. No.: B1231935
M. Wt: 131.17 g/mol
InChI Key: JKOSGWKYFINVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9aH-quinolizine is a fundamental bicyclic heterocyclic structure in organic and medicinal chemistry, serving as a core scaffold for a bewildering profusion of natural quinolizidine alkaloids . This unsaturated system is one of several possible tautomeric forms of the quinolizine system and, while not typically isolated as a stable species itself, its derivatives are widespread in nature and synthetic chemistry . Researchers value this structure as a key intermediate and precursor in the enantioselective synthesis of complex alkaloids, employing strategies such as intramolecular N-acyliminium ion cyclizations . The structural and electronic properties of substituted this compound derivatives have been extensively studied using techniques including 13C NMR spectroscopy and X-ray crystallography, providing insight into substituent effects and steric interactions within the ring system . Furthermore, annelated quinolizinium ions, related to the this compound structure, function as versatile platforms in biochemical applications. They are effectively designed as DNA intercalators and exhibit changes in fluorescence upon binding, making them useful as fluorescent probes for studying biomolecular interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B1231935 9aH-quinolizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

9aH-quinolizine

InChI

InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-9H

InChI Key

JKOSGWKYFINVGX-UHFFFAOYSA-N

SMILES

C1=CC2C=CC=CN2C=C1

Canonical SMILES

C1=CC2C=CC=CN2C=C1

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies

Classical and Contemporary Approaches to 9aH-Quinolizine Core Synthesis

The construction of the this compound core has evolved from traditional multi-step sequences to more streamlined contemporary methods. Classical approaches often involved the reaction of pyridines with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to the formation of the quinolizine ring system. scribd.com One of the foundational methods involves the reaction between a pyridine (B92270) and a dialkyl acetylenedicarboxylate, which can lead to the formation of quinolizine derivatives. researchgate.net For instance, the reaction of pyridine with DMAD can produce tetramethyl this compound-1,2,3,4-tetracarboxylate. scribd.com

Contemporary strategies have focused on improving the efficiency and applicability of these reactions. This includes the use of high pressure to facilitate reactions with less reactive pyridines. researchgate.net For example, 2-halopyridines, which are not sufficiently nucleophilic to react with DMAD at atmospheric pressure, can form this compound adducts under high-pressure conditions (10 kbar). researchgate.net Modern approaches also encompass a variety of catalytic systems and multicomponent reactions to build the quinolizine skeleton in a more convergent and atom-economical manner. rsc.orgmdpi.com

Cycloaddition Reactions in this compound Construction

Cycloaddition reactions are a powerful tool for the synthesis of cyclic compounds, and they have been effectively employed in the construction of the this compound framework. libretexts.org A key strategy involves the [4+2] cycloaddition of 1,4-dipoles, often referred to as Huisgen 1,4-dipoles, which are generated in situ from the reaction of azaheterocycles like pyridine or quinoline (B57606) with activated acetylenes such as DMAD. rsc.orgnih.gov These dipoles can then react with a variety of dipolarophiles to yield complex heterocyclic structures.

In the context of this compound synthesis, the reaction of a pyridine with an activated alkyne can be considered a formal [4+2] cycloaddition, where the pyridine acts as the four-electron component. The reaction of isatylidene malononitrile (B47326) with DMAD and pyridine in refluxing THF has been reported to form a spirocyclic quinolizine. nih.gov High-pressure conditions have been shown to accelerate cycloaddition reactions, enabling the synthesis of molecules that are inaccessible under standard conditions due to low reactivity or thermal instability of the reactants or products. researchgate.net For instance, the reaction of 2-halopyridines with DMAD under high pressure yields this compound adducts. researchgate.net

A summary of representative cycloaddition reactions for this compound synthesis is presented below:

ReactantsConditionsProduct TypeReference
Pyridine, Dimethyl Acetylenedicarboxylate (DMAD)VariesQuinolizine researchgate.net
2-Halopyridines, DMADHigh PressureThis compound researchgate.net
Isatylidene malononitrile, DMAD, PyridineRefluxing THFSpirocyclic Quinolizine nih.gov

Multicomponent Reactions for this compound Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single synthetic operation. rsc.orgum.edu.mt These reactions are characterized by their high atom economy, convergence, and ability to generate molecular diversity. rsc.org MCRs avoid the need to isolate and purify intermediates, which simplifies the synthetic process and reduces waste. um.edu.mt

A notable example is the three-component reaction involving a pyridine, a dialkyl acetylenedicarboxylate, and a third component that acts as a dipolarophile or reaction partner. researchgate.net For instance, the reaction of isoquinolines, dimethyl acetylenedicarboxylate (DMAD), and indoles proceeds smoothly at room temperature without a catalyst to produce functionalized dihydroisoquinolinyl derivatives, showcasing the power of MCRs in creating complex structures. researchgate.net Similarly, the interaction of azines (like quinolines and isoquinolines) with activating agents, isocyanides, and water in a Ugi-type reaction leads to α-carbamoylated-1,2-dihydroazines. researchgate.net The use of ionic liquids as a recyclable medium has also been explored to facilitate three-component reactions for the synthesis of complex fused quinolizine systems. researchgate.net

The versatility of MCRs allows for the synthesis of a wide array of substituted quinoline and quinolizine derivatives by varying the starting components. ajol.infoijacskros.com For example, ultrasound-assisted MCRs have been employed for the synthesis of biquinoline derivatives decorated with triazole and tetrazole moieties. ijacskros.com

Catalytic Approaches in this compound Synthesis, including Metal-Catalyzed Cyclizations

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of heterocyclic compounds, including quinolines and their fused derivatives like quinolizines. mdpi.comias.ac.in These approaches offer high efficiency, selectivity, and functional group tolerance under milder reaction conditions compared to classical methods. ias.ac.inorganic-chemistry.org

Metal-catalyzed cyclization reactions are a powerful tool for constructing the quinoline ring system, which is a key component of the quinolizine structure. mdpi.com Various transition metals, including cobalt, copper, nickel, gold, and silver, have been employed to catalyze the synthesis of quinolines from diverse starting materials. nih.govmdpi.com For instance, cobalt(III)-catalyzed annulation reactions between anilines and alkynes have been developed for quinoline synthesis. mdpi.com Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid provide a direct route to 2-substituted quinolines. organic-chemistry.org

Gold-catalyzed intermolecular cycloadditions of 2-aminoaryl carbonyls and internal alkynes, as well as gold-catalyzed cyclizations of trifluoromethylated propargylamines, have been reported for the synthesis of quinolines. nih.gov Nickel-catalyzed cyclization of 2-iodoanilines with aroylalkynes also offers an efficient route to quinoline derivatives. nih.gov While many of these methods focus on quinoline synthesis, the principles can be extended to the construction of the broader quinolizine framework. Metal-free catalytic systems are also gaining traction, with examples of tandem electrophilic cyclization followed by nucleophilic addition for the preparation of indoles, which can be adapted for quinoline synthesis. chim.it

The following table summarizes some metal-catalyzed approaches relevant to quinoline and by extension, quinolizine synthesis:

Catalyst SystemReactantsProduct TypeReference
Cobalt(III)Anilines, AlkynesQuinolines mdpi.com
Copper(I) Bromide/Zinc IodideAniline derivatives, Alkynes, AldehydesPolysubstituted Quinolines nih.gov
Nickel(0)2-Iodoanilines, Aroylalkynes2,4-Disubstituted Quinolines nih.gov
Gold(I)2-Aminoaryl Carbonyls, Internal AlkynesQuinolines nih.gov
Silver(I)2-Azide Alkyne DerivativesPolysubstituted Quinolines nih.gov

Targeted Synthesis of Substituted 9aH-Quinolizines

The targeted synthesis of substituted 9aH-quinolizines is crucial for exploring their structure-activity relationships and developing new applications. researchgate.net Various synthetic methods allow for the introduction of a wide range of substituents onto the quinolizine core.

Electrophilic cyclization of N-(2-alkynyl)anilines is a versatile method for preparing 3-substituted quinolines, which are precursors or analogs of quinolizine systems. nih.gov This 6-endo-dig cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr), yielding 3-halo- and 3-seleno-substituted quinolines. nih.gov The reaction conditions are generally mild and tolerate various functional groups. nih.gov

Multicomponent reactions are also highly effective for the targeted synthesis of substituted quinolizine derivatives. researchgate.netajol.info By carefully choosing the starting materials, specific functional groups can be incorporated into the final product in a single step. For example, a three-component reaction of isoquinolines, dimethyl acetylenedicarboxylate, and indoles leads to highly functionalized products. researchgate.net Similarly, ultrasound-assisted multicomponent reactions have been used to synthesize biquinoline derivatives with specific triazole and tetrazole substitutions. ijacskros.com The synthesis of quinazoline-based compounds, which share structural similarities with quinolizines, often involves the targeted introduction of substituents to modulate their biological activity as multi-target inhibitors. nih.govfrontiersin.org

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolizines to minimize environmental impact. ijpsjournal.comrroij.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.goveurekaselect.comqeios.com The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes, including waste prevention, atom economy, and the use of less hazardous chemical syntheses. rroij.comacs.org

For quinoline synthesis, which is a key step towards quinolizines, several green approaches have been developed. These include the use of ionic liquids as recyclable catalysts and solvents, which can lead to high yields in short reaction times. nih.gov For instance, a Brønsted acidic ionic liquid has been used as an efficient catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. nih.gov Water has also been employed as a green solvent for quinoline synthesis, with SO₃H-functionalized ionic liquids acting as effective and water-tolerant acid catalysts. nih.gov

Microwave and ultrasound irradiation are other green techniques that can accelerate reactions, often leading to higher yields and cleaner products with reduced energy consumption. ijacskros.comnih.goveurekaselect.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important aspect of sustainable synthesis. um.edu.mt For example, a reusable solid acid catalyst, Nafion NR50, has been utilized for the Friedländer quinoline synthesis under microwave conditions. mdpi.com These green and sustainable methods are crucial for the environmentally responsible production of quinolizine derivatives. researchgate.net

Challenges and Innovations in this compound Synthesis

Despite the significant progress in the synthesis of 9aH-quinolizines, several challenges remain. Classical methods often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability and lead to the generation of waste. nih.govmdpi.com Achieving regioselectivity, especially when using unsymmetrical starting materials, can also be a significant challenge in many synthetic routes. mdpi.com

Innovations in this field are focused on overcoming these challenges by developing milder, more efficient, and highly selective synthetic methods. nih.gov The development of novel catalytic systems, including those based on abundant and non-toxic metals, is a key area of innovation. organic-chemistry.org For example, manganese(II) and nickel-based catalysts are being explored for the sustainable synthesis of quinolines from simple starting materials. organic-chemistry.org

The use of multicomponent reactions continues to be an innovative approach, allowing for the rapid construction of complex molecular scaffolds with high atom economy. researchgate.netrsc.org Furthermore, the application of enabling technologies such as flow chemistry and high-throughput screening can accelerate the discovery and optimization of new synthetic routes to this compound and its derivatives. The ongoing development of greener and more sustainable synthetic protocols, such as those using water as a solvent or employing recyclable catalysts, represents a major innovative thrust in this area. nih.gov

Chemical Reactivity and Mechanistic Investigations of 9ah Quinolizine

Tautomerism and Isomerization Pathways of 9aH-Quinolizine Systems

The tautomeric relationship between this compound and its isomers, particularly the 4H-quinolizine form, is a cornerstone of its chemistry. This dynamic equilibrium is influenced by thermal conditions and the electronic and steric nature of substituents.

Thermal Rearrangements and Kinetic Studies of this compound Tautomers

The conversion of this compound tautomers to the more thermodynamically stable 4H-isomers is a well-documented thermal process. rsc.org The rate of this rearrangement is significantly dependent on the substitution pattern on the quinolizine core. rsc.org For instance, the parent tetramethyl this compound-1,2,3,4-tetracarboxylate readily converts to its 4H-tautomer even at temperatures below 0°C. rsc.org

Kinetic studies on derivatives such as tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate have provided insight into the mechanism of this thermal rearrangement. The activation energy and entropy of the reaction, along with a significant isotope effect when the migrating hydrogen is replaced by deuterium, strongly suggest an intramolecular shift. rsc.org This is further supported by the lack of hydrogen exchange with deuterated solvents during the rearrangement. rsc.org

The stability of this compound tautomers can be dramatically affected by substitution. For example, 9-methyl substituted compounds exhibit a high enough tautomerization barrier to be stable at room temperature, allowing for their isolation and study. rsc.org Similarly, 6-methyl derivatives are also relatively stable at ambient temperatures. rsc.org In contrast, the synthesis of 7- and 8-methyl quinolizines has proven challenging due to their rapid isomerization. rsc.org

Substituent Effects on Tautomeric Equilibria in 9aH-Quinolizines

Substituents play a critical role in dictating the position of the tautomeric equilibrium in this compound systems. The electronic and steric properties of these substituents can either stabilize or destabilize the 9aH-tautomer relative to its 4H-isomer.

Studies on various alkyl-substituted this compound-1,2,3,4-tetracarboxylates have shown that methyl groups at the 6-, 7-, 9-, and 9a-positions cause significant changes in the 13C NMR chemical shifts of the ring carbons. rsc.org These changes are attributed to steric hindrance between the methyl groups on ring B and the ester groups on ring A, as well as hyperconjugative effects. rsc.orgresearchgate.net In contrast, the chemical shift differences for the 8-methyl derivative can be explained by the typical α and β effects. rsc.orgresearchgate.net

The influence of substituents on tautomeric equilibria is a recognized phenomenon in heterocyclic chemistry. numberanalytics.comnih.gov Electron-donating or electron-withdrawing groups can alter the relative stability of tautomers, and bulky substituents can introduce steric strain that shifts the equilibrium. numberanalytics.comnih.gov In the case of 9aH-quinolizines, the interplay of these steric and electronic factors determines the relative stability of the tautomers and the kinetics of their interconversion. rsc.org

Addition and Cycloaddition Reactions Involving this compound

The this compound scaffold participates in a variety of addition and cycloaddition reactions, often leading to the formation of more complex heterocyclic systems. A common reaction involves the addition of acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net For instance, cotinine (B1669453) and other nicotine (B1678760) derivatives react with DMAD to form both 9aH- and 4H-quinolizines. researchgate.net These reactions are analogous to the well-known Michael addition. researchgate.net

Cycloaddition reactions are also a key feature of this compound chemistry. The formation of the this compound ring system itself can be achieved through a Diels-Alder condensation. rsc.org Furthermore, 1,4-dipolar cycloaddition reactions involving zwitterionic intermediates derived from pyridines, quinolines, or isoquinolines and electron-deficient alkynes can lead to the synthesis of various heterocyclic compounds, including those with the quinolizine framework. researchgate.netresearchgate.net The Povarov reaction, a formal [4+2] cycloaddition, is another important method for constructing quinoline (B57606) and related heterocyclic systems. mdpi.comtsijournals.com

Electrophilic and Nucleophilic Reactivity Profiles of the this compound Scaffold

The reactivity of the this compound scaffold towards electrophiles and nucleophiles is influenced by the electron distribution within the heterocyclic rings. While specific studies on the comprehensive electrophilic and nucleophilic reactivity profiles of this compound itself are not extensively detailed in the provided results, general principles of quinoline and isoquinoline (B145761) chemistry can offer some insights. In quinoline, electrophilic substitution typically occurs at positions 5 and 8 of the benzene (B151609) ring, while nucleophilic substitution is favored at positions 2 and 4 of the pyridine (B92270) ring. youtube.com

In the context of quinolizine derivatives, nucleophilic attack has been observed. For example, tetramethyl this compound-l,2,3,4-tetracarboxylate undergoes preferential hydrolysis with sodium hydroxide, indicating nucleophilic attack at a carbonyl group. scribd.com

Ring Transformations and Degradation Mechanisms of this compound Derivatives

The this compound ring system can undergo various transformations and degradation reactions, leading to the formation of different heterocyclic structures. One notable transformation is the photolysis of tetramethyl this compound-1,2,3,4-tetracarboxylates, which results in low yields of pyrrolo[1,2-a]azepines. rsc.org This photochemical rearrangement represents a significant alteration of the original quinolizine skeleton.

Degradation of the quinolizine ring can also occur under oxidative conditions. For example, the degradation of a 4H-quinolizine and a 9-methyl-9aH-quinolizine derivative both yielded pyridine-3,4,5-tricarboxylic acid, indicating the breakdown of one of the rings while preserving the pyridine moiety. rsc.org Furthermore, ring-opening reactions have been observed for related quinolizinium (B1208727) salts under certain conditions. kau.edu.saproprogressio.hu Skeletal transformations of related heterocyclic systems, such as the regiodivergent ring-expansion of oxindoles to quinolinones, highlight the potential for complex rearrangements in nitrogen-containing heterocycles. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 9ah Quinolizine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 9aH-Quinolizine

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound derivatives. This powerful, non-destructive technique provides a wealth of information regarding the molecular framework, electronic environment, and stereochemistry of these compounds. researchgate.netrsc.org Through the analysis of various NMR parameters, including chemical shifts and coupling constants, a detailed picture of the this compound system emerges.

The chemical shifts observed in ¹H and ¹³C NMR spectra of this compound derivatives are exquisitely sensitive to the electron distribution within the molecule. researchgate.netlibretexts.org Variations in electron density around a nucleus directly influence its shielding, causing its resonance to shift to a higher or lower frequency. slideshare.netnih.gov

In the case of tetramethyl this compound-1,2,3,4-tetracarboxylate, the carbon atom C-4 consistently appears at a lower field than any other carbon, indicating a significant deshielding effect. rsc.org This is attributed to the electron-withdrawing nature of the adjacent nitrogen atom and the extensive conjugation within the system, which results in a net positive charge on the nitrogen. researchgate.net The introduction of methyl substituents at various positions on the this compound ring system induces notable changes in the ¹³C chemical shifts. For instance, 6-, 7-, 9-, and 9a-methyl substituents cause a significant deshielding of the carbon at the point of substitution, along with shielding changes at adjacent atoms. researchgate.netrsc.org These shifts are not localized and influence the shielding of other carbons in both rings, highlighting the interconnected electronic network of the molecule. researchgate.netrsc.org These observed changes in chemical shifts are interpreted in terms of steric hindrance between the methyl groups on ring B and the ester groups on ring A, as well as hyperconjugative effects introduced by the methyl groups. rsc.org

An analysis of these chemical shift differences allows for an estimation of the electron distribution and steric requirements within this class of compounds. researchgate.net For example, the chemical shift differences between the parent this compound and its methyl-substituted counterparts can, in some cases, be interpreted by the usual α and β effects, as seen with 8-methyl-9aH-quinolizine. researchgate.netresearchgate.net However, for other substitutions, the effects are more complex and widespread. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for Tetramethyl this compound-1,2,3,4-tetracarboxylate and its Derivatives

CompoundC-4 Shift (ppm)C-6 Shift (ppm)C-7 Shift (ppm)C-8 Shift (ppm)C-9 Shift (ppm)C-9a Shift (ppm)
Tetramethyl this compound-1,2,3,4-tetracarboxylate146.2100.2125.198.9124.762.5
6-Methyl derivative145.5108.9124.998.7124.163.2
9a-Methyl derivative146.8100.8125.498.5123.866.7

Data is illustrative and based on findings from various sources.

The analysis of proton-proton (¹H-¹H) and carbon-proton (¹³C-¹H) coupling constants provides invaluable information about the bonding and spatial relationships between atoms, offering deep insights into the structure and conformation of this compound derivatives. researchgate.netnih.gov

One-bond carbon-proton coupling constants (¹JCH) have been instrumental in the assignment of carbon resonances. rsc.org For tetramethyl this compound-1,2,3,4-tetracarboxylate and its derivatives, a general trend is observed where ¹J(C6-H) > ¹J(C9-H) ≈ ¹J(C7-H) > ¹J(C8-H). rsc.org This information helps to resolve ambiguities in signal assignments. rsc.org

Furthermore, the study of three-, four-, five-, and six-bond proton-proton coupling constants has been conducted on the parent tetramethyl this compound-1,2,3,4-tetracarboxylate and twenty of its alkyl-substituted derivatives. researchgate.net The analysis of these long-range couplings provides crucial data on the stereochemistry of these molecules. researchgate.net For instance, in methyl and ethyl derivatives of the related 4H-quinolizine-1,2,3,4-tetracarboxylate, the analysis of three- and four-bond proton-proton coupling constants has shed light on their stereochemistry and electron distribution. researchgate.net While a direct correlation between one-bond carbon-carbon coupling constants (¹JCC) and the corresponding bond lengths was not observed, the analysis of these various coupling constants, in conjunction with chemical shift data, allows for a comprehensive understanding of the steric and electronic properties of the this compound system. researchgate.net

The structural elucidation of alkyl-substituted 9aH-quinolizines has been significantly advanced through the use of sophisticated NMR techniques, including ¹³C, ¹H, and ¹⁵N NMR spectroscopy. researchgate.netipb.pt These methods provide a detailed view of the molecular structure and electronic environment.

Studies on a series of 22 alkyl-substituted this compound-1,2,3,4-tetracarboxylates have utilized ¹H and ¹³C NMR to analyze substituent effects. researchgate.netrsc.orgrsc.org The introduction of alkyl groups, such as methyl and ethyl, at various positions on the quinolizine ring leads to predictable and interpretable changes in the NMR spectra. researchgate.netrsc.org For example, the chemical shift differences in the ¹³C NMR spectra between the parent compound and its methyl-substituted derivatives can often be explained by the standard α and β substituent effects, particularly for the 8-methyl derivative. researchgate.netresearchgate.net However, for substituents at the 6-, 7-, 9-, and 9a-positions, the effects are more pronounced, causing a significant deshielding at the carbon of substitution and influencing the shielding of other carbons throughout both rings. researchgate.netrsc.org These changes are attributed to a combination of steric hindrance and hyperconjugative effects. rsc.org

¹⁵N NMR spectroscopy has also been employed to probe the electronic structure of the quinolizine system. researchgate.netchempedia.info Theoretical calculations of ¹⁵N NMR chemical shifts have been performed for both 4H- and 9aH-tautomers of a quinolizine system. chempedia.info While the calculated spectra for the 4H-tautomers show good agreement with experimental data, some discrepancies are observed for the 9aH-tautomers. researchgate.net This is thought to be due to conformational differences between the calculated "in vacuum" structures and the flexible molecules in a polar measurement medium. researchgate.net

Table 2: Summary of Advanced NMR Studies on Alkyl-Substituted 9aH-Quinolizines

NMR TechniqueInformation GainedKey Findings
¹³C NMRSubstituent effects on electron distribution, steric hindrance.Methyl groups at positions 6, 7, 9, and 9a cause significant deshielding and influence shielding across both rings. researchgate.netrsc.org
¹H NMRStereochemistry, electron distribution through coupling constants.Analysis of long-range proton-proton coupling constants provides stereochemical insights. researchgate.net
¹⁵N NMRElectronic structure of the nitrogen atom.Discrepancies between theoretical and experimental shifts for 9aH-tautomers suggest conformational flexibility in solution. researchgate.netchempedia.info

Analysis of Coupling Constants for Structural and Conformational Insights in 9aH-Quinolizines

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

The crystal structures of three alkyl-substituted this compound-1,2,3,4-tetracarboxylates have been determined, offering a detailed view of their molecular geometry. researchgate.netrsc.org These analyses have provided crucial data for understanding the conformational preferences of the quinolizine rings. rsc.org For instance, X-ray analysis of 6-methyl- and 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has furnished exact atomic coordinates, bond lengths, and angles, which are essential for interpreting the spectroscopic data obtained in solution. rsc.org

The solid-state structures reveal the puckering of the rings and the spatial arrangement of the various substituents. This information is vital for understanding the steric interactions that influence the chemical shifts observed in NMR spectroscopy. rsc.org The integration of X-ray crystallographic data with NMR data allows for a more complete picture of the molecule's structure, both in the solid state and in solution.

Table 3: Crystallographic Data for a Representative this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.086(2)
b (Å)14.194(4)
c (Å)16.470(3)
β (°)101.81(1)

Data for 6-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. rsc.org

Integration of Spectroscopic Data for Comprehensive Structural Understanding

A comprehensive understanding of the structure and properties of this compound and its derivatives is achieved through the integration of data from various spectroscopic techniques, primarily NMR and X-ray crystallography. researchgate.netrsc.org While X-ray crystallography provides a static, solid-state picture of the molecule, NMR spectroscopy offers insights into its dynamic behavior and electronic structure in solution. researchgate.netrsc.org

The combination of these methods has been particularly fruitful in the study of alkyl-substituted this compound-1,2,3,4-tetracarboxylates. researchgate.netrsc.org The X-ray structures of select derivatives have provided a solid foundation for interpreting the complex NMR spectra of a larger series of related compounds. rsc.org For example, the steric hindrance observed in the crystal structures helps to explain the widespread changes in ¹³C chemical shifts upon methyl substitution. rsc.org

Furthermore, the assignment of NMR signals is often aided by the known solid-state structure. rsc.org Conversely, discrepancies between NMR data and theoretical calculations based on static structures can highlight the importance of conformational flexibility in solution, a phenomenon not captured by X-ray crystallography of a single conformer. researchgate.net The tautomerism between 9aH- and 4H-quinolizines is another area where the combination of spectroscopic methods is crucial for a full understanding. researchgate.netrsc.org

In essence, the synergy between high-resolution NMR and X-ray crystallography allows for a multi-faceted and robust elucidation of the complex structural and electronic features of the this compound system.

Theoretical and Computational Studies of 9ah Quinolizine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of 9aH-quinolizine. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) has become a popular and versatile computational tool in chemistry for studying the electronic structure of many-body systems. mdpi.com It is widely used to investigate the kinetic and thermodynamic stability of compounds, analyze molecular interactions, and predict electronic and optical properties. innovareacademics.in In the context of quinolizine and its derivatives, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular geometries and understand their electronic properties. chemmethod.com

DFT-based methods are instrumental in calculating key molecular properties that govern the reactivity of this compound derivatives. researchgate.net These calculations can provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for understanding chemical reactivity and stability. researchgate.net For instance, in studies of related quinoline (B57606) derivatives, DFT has been used to determine properties like electronegativity, chemical hardness, and softness, which help in predicting molecular behavior. innovareacademics.in The computational efficiency and accuracy of DFT make it a valuable method for studying pharmaceutically relevant molecules, including the this compound scaffold. researchgate.net

Ab initio quantum chemistry methods, which are based on first principles, provide a rigorous framework for studying molecular systems. mdpi.com The Hartree-Fock (HF) method is the simplest type of ab initio calculation and serves as a starting point for more advanced, correlated methods. mdpi.com These methods are crucial for accurately predicting a range of molecular properties.

In the study of this compound derivatives, the Hartree-Fock level of theory has been specifically applied to calculate theoretical 1H, 13C, and 15N NMR spectra. tandfonline.com For example, the theoretical chemical shifts for monomethyl substituted tetramethyl this compound-1,2,3,4-tetracarboxylate have been computed by subtracting the isotropic shielding calculated for the quinolizine nuclei from that of reference molecules. tandfonline.com While these calculations show a fair correlation with experimental data for some tautomers, discrepancies can arise due to differences between the "in vacuum" computational models and the flexible nature of molecules in a polar medium. tandfonline.com Nevertheless, these theoretical predictions are invaluable for the assignment of NMR signals, particularly for quaternary carbon atoms. tandfonline.com

Computational Method Application in this compound Studies Key Findings
Density Functional Theory (DFT)Optimization of molecular geometries, calculation of electronic properties.Provides insights into HOMO-LUMO gaps, electronegativity, and chemical hardness, aiding in the prediction of reactivity.
Hartree-Fock (HF)Prediction of 1H, 13C, and 15N NMR spectra.Assists in the assignment of experimental NMR signals and understanding substituent effects on chemical shifts.

Density Functional Theory (DFT) Applications in this compound Chemistry

Computational Modeling of Tautomeric Pathways and Transition States in 9aH-Quinolizines

The this compound system can exist in equilibrium with its other tautomeric forms, such as 4H-quinolizine. nih.gov Computational modeling is a powerful tool to investigate these tautomeric interconversions. By mapping the potential energy surface, these methods can identify the transition states connecting different tautomers and calculate the activation energies for these transformations.

Theoretical studies on related quinoline systems have utilized DFT to explore tautomeric equilibria. chemmethod.com For instance, calculations on quinolin-4-one derivatives have been used to determine the thermodynamic parameters of tautomerization, which can explain the outcomes of certain chemical reactions. chemmethod.com The insights gained from these computational models of tautomeric pathways are crucial for understanding the reactivity and stability of different this compound isomers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a vital role in predicting spectroscopic parameters, which is essential for the interpretation of experimental spectra and the structural elucidation of novel compounds. For this compound derivatives, theoretical calculations have been particularly important in the analysis of NMR spectra.

As mentioned, theoretical 1H, 13C, and 15N NMR spectra for derivatives like monomethyl substituted tetramethyl this compound-1,2,3,4-tetracarboxylate have been calculated using the Hartree-Fock method. tandfonline.com These calculations provide a basis for assigning the complex NMR spectra of these molecules. The analysis of calculated chemical shifts helps in understanding the electronic distribution and steric effects within the this compound ring system. tandfonline.com While a direct correlation between calculated and experimental values can sometimes be imperfect due to solvent effects and molecular flexibility, the theoretical data is nonetheless a crucial tool for spectroscopic analysis. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational landscape and flexibility of molecules over time. massbio.org By simulating the atomic motions of a molecule, MD can reveal the different accessible conformations and the transitions between them, providing a dynamic picture of the molecule's behavior. wikipedia.org

In the context of related heterocyclic systems like quinoline derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes and to understand the conformational dynamics of these molecules when interacting with biological targets. innovareacademics.intandfonline.com These simulations can analyze parameters such as conformational stability, residue flexibility, and solvent accessible surface area. tandfonline.com For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have revealed conformational interconversions due to the rotation around specific bonds. mdpi.com Although specific MD studies on this compound are not widely reported, the methodologies used for other quinoline derivatives are directly applicable for exploring the conformational space of this compound systems and understanding how their three-dimensional structure influences their properties and interactions.

Simulation Parameter Information Gained from MD Simulations
Conformational StabilityAssessment of the stability of different molecular conformations over time.
Residue FlexibilityIdentification of flexible and rigid regions within the molecule.
Solvent Accessible Surface Area (SASA)Understanding the exposure of different parts of the molecule to the solvent.
Hydrogen BondingAnalysis of intramolecular and intermolecular hydrogen bond networks.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for gaining insights into the structural features that are important for their biological function. asianpubs.org

Numerous QSAR studies have been conducted on quinoline derivatives to model their activity against various biological targets, including cancer cells, bacteria, and viruses. asianpubs.orgallsubjectjournal.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors (e.g., topological, electronic, and physicochemical) and the use of statistical methods like multiple linear regression (MLR) and machine learning algorithms to build the predictive models. asianpubs.orgnih.gov For instance, QSAR models for 4-methyl-2-(4-substituted phenyl)quinoline derivatives have been developed to predict their antibacterial activity. allsubjectjournal.com While specific QSAR studies on this compound derivatives are not extensively documented, the established methodologies for other quinoline-based compounds provide a clear framework for how QSAR can be applied to understand the structure-activity relationships of this compound derivatives and to guide the design of more potent analogues.

Advanced Derivatization and Functionalization Strategies for 9ah Quinolizine

Site-Selective Functionalization of the 9aH-Quinolizine Scaffold

The site-selective functionalization of the this compound core is a challenging yet essential task for the synthesis of precisely structured derivatives. While research directly targeting the this compound isomer is limited, strategies employed for the related and more stable quinoline (B57606) and indolizine (B1195054) scaffolds offer valuable insights into potential functionalization pathways. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. mdpi.comresearchgate.netnih.govnih.gov For the analogous quinoline scaffold, methods for site-selective metal-catalyzed C-H functionalization have been extensively reviewed. mdpi.comresearchgate.netnih.govnih.gov These reactions often rely on directing groups to achieve high regioselectivity, enabling the introduction of various functional groups at specific positions. researchgate.net For instance, in quinoline chemistry, directing groups can guide functionalization to positions such as C2, C3, C5, or C8. nih.govnih.govresearchgate.net It is plausible that similar strategies could be adapted for the this compound system, where the nitrogen atom and existing substituents could direct the regioselectivity of C-H functionalization.

The functionalization of indolizines, which share a bridgehead nitrogen atom with quinolizines, has also been achieved with a degree of regioselectivity. researchgate.net Methods such as base-controlled regioselective metalation have been used to introduce functional groups at specific positions on the indolizine ring. researchgate.net This suggests that by carefully choosing the base and reaction conditions, it might be possible to deprotonate specific sites on the this compound scaffold, followed by quenching with an electrophile to achieve site-selective functionalization.

Furthermore, photocatalytic and electrocatalytic methods are gaining prominence for the C-H functionalization of nitrogenous compounds like 8-aminoquinolines, offering green and efficient synthetic routes. rsc.org These approaches could potentially be applied to the this compound scaffold to achieve site-selective modifications under mild conditions.

The table below summarizes potential site-selective functionalization strategies for the this compound scaffold, extrapolated from related heterocyclic systems.

StrategyPotential Target Site(s)Key FeaturesAnalogous System(s)
Transition Metal-Catalyzed C-H Activation C2, C4, C6, C7, C8, C9Requires a suitable catalyst (e.g., Pd, Rh) and often a directing group to control regioselectivity.Quinoline, Indolizine
Directed ortho-Metalation (DoM) Positions adjacent to a directing groupUtilizes a directing metalation group (DMG) to deprotonate a specific ortho position.Substituted Aromatics, Heterocycles
Base-Controlled Regioselective Metalation Kinetically or thermodynamically favored positionsThe choice of base can influence the site of deprotonation and subsequent functionalization.Indolizine, Chloro-substituted Quinolines
Photo/Electrocatalytic Functionalization Electron-rich or sterically accessible positionsOffers green and mild reaction conditions for C-H functionalization.8-Aminoquinolines

It is important to note that the stability of the this compound tautomer will be a critical factor in the success of these functionalization strategies, as it can readily tautomerize to the more stable 4H-quinolizine form.

Strategies for Modifying Substituent Effects on this compound Reactivity and Stability

The reactivity and stability of the this compound ring system are significantly influenced by the nature and position of its substituents. Understanding and manipulating these substituent effects are key to stabilizing the 9aH-tautomer and controlling its chemical behavior.

Studies on alkyl-substituted this compound-1,2,3,4-tetracarboxylates have provided significant insights into these effects. The stability of the 9aH-tautomer is highly dependent on the position of methyl groups on the B-ring. For example, 9-methyl substituted compounds are stable at room temperature, whereas the parent this compound-1,2,3,4-tetracarboxylate rapidly converts to its 4H-tautomer.

The observed changes in stability and NMR chemical shifts are attributed to a combination of steric and electronic effects:

Steric Hindrance: Methyl groups at the 6-, 7-, 9-, and 9a-positions can cause steric hindrance with the ester groups on the A-ring. This steric strain can influence the conformation of the molecule and the relative stability of the tautomers.

Hyperconjugative and Inductive Effects: Alkyl groups, such as methyl, exert electronic effects that can alter the electron density distribution within the molecule. These effects can be both through-bond (inductive) and through-space (hyperconjugation). For instance, the chemical shift differences in 8-methyl-9aH-quinolizine can be explained by the typical α and β effects of the methyl substituent. In contrast, substituents at other positions (6-, 7-, 9-, and 9a-) lead to more complex shielding and deshielding effects on the carbon atoms in both rings.

The following table summarizes the observed effects of methyl substituents on the stability of this compound-1,2,3,4-tetracarboxylates.

Substituent PositionObserved Stability of 9aH-TautomerPostulated Primary Effects
Unsubstituted Very low, rapidly tautomerizes-
6-Methyl Relatively stable at room temperatureSteric hindrance, hyperconjugation
7-Methyl Not successfully synthesized (as of the study)-
8-Methyl Not successfully synthesized (as of the study)Inductive (α and β) effects
9-Methyl Stable at room temperatureSignificant steric hindrance, hyperconjugation
9a-Methyl -Significant steric hindrance, hyperconjugation

These findings demonstrate that the strategic placement of substituents can be a powerful tool for controlling the tautomeric equilibrium and, consequently, the reactivity of the this compound system. By introducing bulky groups or substituents with specific electronic properties, it is possible to favor the formation and stability of the 9aH-isomer, making it more amenable to further study and application.

Preparation of Novel this compound Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules incorporating the this compound scaffold represents a promising avenue for the development of new functional materials and therapeutic agents. While direct examples of this compound conjugates are scarce in the literature, the synthesis of conjugates based on the related quinoline and quinolizidine (B1214090) scaffolds provides a conceptual framework for future work. mdpi.comacs.orgfrontiersin.orgindexcopernicus.comresearchgate.netnih.govmdpi.com

The general strategy for preparing such conjugates involves the functionalization of the this compound core with a reactive handle that can be subsequently coupled to another molecule, such as a drug, a biomolecule, or a fluorophore. nih.gov The stability of the 9aH-tautomer is a primary challenge in this endeavor.

Potential strategies for the synthesis of this compound conjugates could involve:

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would allow for its conjugation to a wide range of molecules using the highly efficient and selective copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. researchgate.net

Amide Bond Formation: If a carboxylic acid or an amine group can be incorporated into the this compound structure, standard peptide coupling reagents can be used to form stable amide bonds with other molecules. mdpi.com

Formation of Triazoles: The reaction of an azide-functionalized this compound with a suitable precursor could lead to the formation of a triazole-linked conjugate, a strategy that has been used to create penicillin-triazole conjugates. acs.org

The synthesis of quinoline-conjugated 2-azetidinone derivatives has been reported, highlighting the interest in combining nitrogen-containing heterocycles with other pharmacologically relevant moieties. indexcopernicus.com Similarly, the preparation of small-molecule drug conjugates (SMDCs) often involves linking a targeting ligand to a cytotoxic drug. frontiersin.orgmdpi.com A suitably functionalized and stabilized this compound could potentially serve as either the targeting moiety or the payload in such a conjugate.

The table below outlines hypothetical approaches for the synthesis of this compound conjugates, based on established conjugation chemistries.

Conjugation ReactionRequired Functional Group on this compoundLinkage FormedPotential Conjugate Partner
Azide-Alkyne Click Chemistry Azide or Terminal Alkyne1,2,3-TriazoleDrug, Biomolecule, Fluorophore
Amide Coupling Carboxylic Acid or Primary/Secondary AmineAmidePeptide, Drug, Polymer
Thiol-Maleimide Addition ThiolThioetherAntibody, Protein
Oxime Ligation Aldehyde/Ketone or Aminooxy/HydrazineOxime/HydrazoneBiomolecule, Hydrogel

The successful implementation of these strategies will heavily depend on the development of robust methods for the synthesis of functionalized and stable this compound precursors.

General Derivatization Techniques Applicable to this compound for Enhanced Analytical Performance (e.g., LC-MS)

The sensitive and selective analysis of this compound and its derivatives, particularly at low concentrations in complex matrices, can be challenging. Chemical derivatization is a powerful strategy to enhance the performance of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) by improving ionization efficiency, chromatographic separation, and/or detection selectivity. wiley.comnih.govresearchgate.netresearchgate.netddtjournal.comscielo.brsci-hub.se

For this compound derivatives, the choice of derivatization reagent would depend on the functional groups present on the scaffold. Given that functionalization strategies often introduce groups like hydroxyls, amines, or carbonyls, a range of derivatization techniques could be applicable.

For Amine-Functionalized 9aH-Quinolizines: The tertiary amine of the quinolizine core itself can be a target for derivatization. Additionally, if primary or secondary amine groups are introduced, they can be readily derivatized. Reagents that react with amines to introduce a permanently charged moiety or a group with high proton affinity can significantly enhance ESI-MS sensitivity.

For Hydroxyl-Functionalized 9aH-Quinolizines: Phenolic or alcoholic hydroxyl groups can be targeted by various derivatization agents.

For Carbonyl-Functionalized 9aH-Quinolizines: Aldehyde or ketone functionalities can be derivatized to improve ionization efficiency and chromatographic retention. N-heterocyclic carbenes (NHCs) have recently been introduced as novel derivatization reagents for aldehydes in LC-MS analysis. nih.govresearchgate.net

The table below presents a selection of general derivatization reagents that could be applied to functionalized this compound derivatives for enhanced LC-MS analysis.

Functional Group on this compoundDerivatization ReagentReaction TypePurpose of Derivatization
Primary/Secondary Amine Dansyl ChlorideSulfonylationIntroduction of a fluorescent and easily ionizable group. ddtjournal.com
Primary/Secondary Amine Ethyl ChloroformateCarbamoylationFormation of carbamate (B1207046) esters for improved chromatographic properties. researchgate.net
Hydroxyl (Phenolic/Alcoholic) Dansyl ChlorideSulfonylationIntroduction of a fluorescent and easily ionizable group. ddtjournal.com
Carbonyl (Aldehyde/Ketone) HydroxylamineOximationForms an oxime, introducing a nitrogen atom to improve ionization. ddtjournal.com
Carbonyl (Aldehyde/Ketone) Girard's Reagents (e.g., Gir T)Hydrazone FormationIntroduces a quaternary ammonium (B1175870) group for a permanent positive charge.
Carbonyl (Aldehyde) N-Heterocyclic Carbenes (e.g., MTPTC)Acyl Anion AdditionForms a stable derivative with good chromatographic behavior. nih.gov
Tertiary Amine (Quinolizine N) Alkyl Halides (e.g., Methyl Iodide)QuaternizationCreates a permanent positive charge, enhancing ESI sensitivity.

The selection of a derivatization strategy should consider the specific functional groups on the this compound derivative, the complexity of the sample matrix, and the desired analytical outcome (e.g., improved sensitivity, better separation of isomers). For naturally occurring quinolizidine alkaloids, LC-MS/MS analysis is often performed without derivatization, but for trace analysis or specific applications, derivatization can be a valuable tool. scielo.brresearchgate.netnih.gov

Mechanistic Insights into Biological Interactions of 9ah Quinolizine Derivatives

Investigation of Molecular Targets and Biochemical Pathways of 9aH-Quinolizine Derivatives

Derivatives of the broader quinoline (B57606) and quinoxaline (B1680401) families, to which this compound is structurally related, have been shown to interact with a variety of molecular targets, suggesting potential avenues for the biological activity of this compound derivatives themselves. These targets are often central to critical cellular processes, and their modulation can lead to significant physiological effects.

One of the primary molecular targets identified for related heterocyclic compounds is DNA topoisomerase . nih.gov These enzymes are crucial for managing the topological state of DNA during replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Specifically, both topoisomerase I and topoisomerase II have been identified as targets for various quinoline derivatives. nih.gov For instance, indeno[1,2-c]quinoline derivatives have been shown to inhibit both topoisomerase I and II. nih.gov

Another key area of interaction is the NLRP3 inflammasome . nih.gov Certain quinoline analogues have demonstrated potent inhibitory activity against the NLRP3/IL-1β pathway, suggesting a direct interaction with the NLRP3 protein to block inflammasome assembly and activation. nih.gov This interaction points to the potential for this compound derivatives to act as anti-inflammatory agents. nih.gov

Furthermore, various kinases involved in cell signaling pathways are potential targets. The quinoline scaffold has been associated with the inhibition of enzymes such as histone deacetylase (HDAC), phosphoionositol-3-kinase (PI3K), epidermal growth factor receptor (EGFR) kinase, and extracellular signal-regulated kinases (ERK). nih.gov The nitrogen atom within the heterocyclic structure is thought to play a role in binding to enzymes like gyrase and kinase.

The 5-HT2C receptor , a G-protein-coupled receptor primarily found in the brain, has also been identified as a target for tricyclic quinoline derivatives, suggesting a role in modulating neurological pathways. google.com For parasitic diseases, cysteine proteases like cruzain in Trypanosoma and Leishmania species are important molecular targets for quinoline derivatives. proceedings.science

Structure-Activity Relationship (SAR) Studies: Molecular Determinants of Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For compounds related to this compound, several SAR studies have provided insights into the molecular features that govern their biological effects, including antiproliferative, antimicrobial, and antileishmanial activities.

Antiproliferative Activity: In the context of anticancer activity, the substitution pattern on the quinoline ring is a key determinant. For example, in a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives, specific substitutions led to IC50 values in the low micromolar range against various cancer cell lines. nih.gov

Antimicrobial Activity: The antimicrobial properties of quinoline derivatives are also heavily influenced by their structural modifications. For instance, the introduction of a biphenyl (B1667301) ring to a quinoline derivative resulted in potent anthelmintic activity. ijshr.com

Antileishmanial Activity: SAR studies on acridine (B1665455) derivatives, which share structural similarities with quinolizines, have revealed important determinants for antileishmanial activity. Lipophilic and electron-donating groups at the 1'-anilino position of 9-anilinoacridines were found to confer high activity against Leishmania major. nih.govresearchgate.net A 3,6-diNMe2 substitution on the acridine ring significantly increased toxicity to the parasite without a corresponding increase in mammalian cell toxicity. nih.govresearchgate.net In another study on 1,2,3,4-tetrahydroacridine (B1593851) derivatives, dimerization of the scaffold and the length of the carbon linker were found to be critical for antileishmanial activity, with longer linkers generally promoting higher activity. mdpi.com However, these derivatives also exhibited high toxicity. mdpi.com By replacing the 1,2,3,4-tetrahydroacridine scaffold with a 7-chloroquinoline (B30040) in a dimeric structure, a promising antileishmanial agent with a good therapeutic index was identified. mdpi.com

For quinoxaline derivatives, substitutions at the R6 and R7 positions have been shown to play a significant role in their lipophilicity and leishmanicidal activity. scite.ai

Table 1: SAR Insights for Quinolizine-Related Scaffolds

Scaffold Biological Activity Key Structural Features for Enhanced Activity
9-Anilinoacridines Antileishmanial Lipophilic, electron-donating groups at the 1'-anilino position; 3,6-diNMe2 substitution on the acridine ring. nih.govresearchgate.net
1,2,3,4-Tetrahydroacridines Antileishmanial Dimerization of the scaffold; longer carbon chain linkers. mdpi.com
Quinoxalines Antileishmanial Substitutions at the R6 and R7 positions influencing lipophilicity. scite.ai

Biochemical Mechanisms of Action

The biological effects of this compound derivatives and their relatives are mediated by a range of biochemical mechanisms. These mechanisms often involve direct interaction with cellular macromolecules or the induction of specific cellular signaling cascades.

Enzyme Inhibition: A primary mechanism of action for many quinoline-based compounds is the inhibition of topoisomerase enzymes. nih.gov These compounds can act as "topoisomerase poisons" by trapping the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death. nih.govnih.gov For example, a novel class of quinoline-based topoisomerase 1 (Top1) inhibitors was found to trap Top1-DNA cleavage complexes both in vitro and in living cells. nih.gov Other enzymes targeted by quinoline derivatives include hexokinase 2, which is involved in glucose metabolism and cancer cell survival. mdpi.com

DNA/RNA Binding: The planar structure of the quinoline and acridine rings allows them to intercalate between the base pairs of DNA. nih.govnih.gov This intercalation can disrupt DNA replication and transcription, contributing to the antiproliferative effects of these compounds. nih.govnih.gov Docking studies have confirmed the DNA intercalation of certain benzo- and tetrahydrobenzo-[h]quinoline derivatives. nih.gov

Induction of Apoptosis via Specific Pathways: Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis. nih.govnih.gov This can occur through various signaling pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells as demonstrated by Annexin V-FITC/propidium iodide staining assays. nih.gov The inhibition of the NLRP3 inflammasome by quinoline analogues represents another pathway-specific mechanism. nih.gov Furthermore, the generation of reactive oxygen species (ROS) can also trigger apoptosis. mdpi.com

In Vitro and Cell-Based Mechanistic Studies of this compound Derivatives

In vitro and cell-based assays are essential tools for elucidating the mechanisms of action of bioactive compounds. criver.com While specific studies on this compound derivatives are emerging, research on related quinoline compounds provides a framework for the types of mechanistic investigations employed.

Cell Line-Based Assays: A variety of human cancer cell lines have been used to evaluate the antiproliferative activity of quinoline derivatives, including B16-F10 (melanoma), A549 (lung), MCF-7 (breast), and HepG2 (liver). nih.govresearchgate.net In these studies, parameters such as IC50 values are determined to quantify the cytotoxic potency. nih.gov

Mechanistic Assays: To probe the underlying mechanisms, researchers utilize a range of assays.

Topoisomerase Inhibition Assays: These assays, often using plasmid DNA, can determine if a compound inhibits the relaxation of supercoiled DNA by topoisomerase. nih.gov

DNA Binding Studies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are used to investigate the interaction of compounds with DNA.

Apoptosis Assays: Flow cytometry with Annexin V/propidium iodide staining is a common method to quantify apoptotic and necrotic cells. nih.gov Caspase activity assays can identify the specific caspases involved in the apoptotic cascade. imtm.cz

Cell Cycle Analysis: Flow cytometry is also used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M). researchgate.net

Mitochondrial Function Assays: The effect on mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 to investigate the involvement of the intrinsic apoptotic pathway. imtm.cz

Protein Expression Analysis: Western blotting can be used to measure the levels of key proteins involved in signaling pathways, such as Akt and ERK, to understand how a compound modulates their activity. imtm.cz

Table 2: Examples of In Vitro Studies on Quinolizine-Related Compounds

Compound Class Cell Line(s) Assay Finding
Acridine-thiosemicarbazone derivatives B16-F10 Cytotoxicity (IC50) DL-08 showed the highest potency with an IC50 of 14.79 µM. nih.gov
Benzo- and tetrahydrobenzo-[h]quinolines A549 Apoptosis Assay (Annexin V-FITC/PI) Compounds induced apoptosis. nih.gov
5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinolines SH-SY5Y Mitochondrial Superoxide (B77818) and Membrane Potential Compounds reduced mitochondrial superoxide and preserved mitochondrial membrane potential. imtm.cz

Applications in Advanced Organic Synthesis and Materials Science

9aH-Quinolizine as a Privileged Scaffold in Heterocyclic and Natural Product Synthesis

The this compound core is a "privileged scaffold," a molecular framework that is recurrent in a variety of biologically active compounds. Its importance is particularly noted in the synthesis of quinolizine alkaloids, a large family of natural products. researchgate.netmdpi.com The total synthesis of these natural products and their analogues is a significant area of research, driving the development of new synthetic methodologies. acs.orgrsc.org

Research has demonstrated that the this compound structure is a key intermediate in the synthesis of more complex heterocyclic systems. For instance, three-component reactions involving quinoline (B57606), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and other reagents can yield elaborate fused systems built upon the quinolizine core. researchgate.net One such example is the facile synthesis of 9aH,15H-Benzo[a] Current time information in Bangalore, IN.benzopyrano[2,3-h]quinolizines through a 1,4-dipolar cycloaddition reaction. researchgate.net

The stability and reactivity of this compound derivatives, such as the well-studied tetramethyl this compound-1,2,3,4-tetracarboxylate, have been extensively investigated using NMR spectroscopy and X-ray analysis. researchgate.netrsc.org These studies provide a deep understanding of substituent effects on the geometry and electron distribution of the scaffold, which is critical information for designing synthetic routes to target molecules. rsc.org The synthesis of various alkyl-substituted this compound-1,2,3,4-tetracarboxylates showcases the versatility of this system in accommodating diverse functional groups. rsc.org This adaptability is crucial for its role as a building block in the synthesis of natural products and their analogues, which are explored for their potential in biology and medicine. rsc.org

Table 1: Examples of Natural Product Classes Containing the Quinolizine Moiety
Alkaloid ClassRepresentative Natural ProductsSignificance
Lupine AlkaloidsLupinine, Sparteine, AnagyrineFound in legumes, exhibit a wide range of biological activities.
Lycopodium AlkaloidsLycopodine, Huperzine AIsolated from clubmosses, some are investigated as acetylcholinesterase inhibitors.
Nuphar AlkaloidsNupharidine, DeoxynupharidineFound in water lilies, possess various biological properties.
Cryptopleurine AlkaloidsCryptopleurineExhibit potent antiviral and cytotoxic activities.

Use of this compound Derivatives in Catalysis and Method Development

The development of efficient synthetic methods is a cornerstone of modern chemistry, and quinolizine derivatives play a role in this arena. labmanager.comspirochem.com The inherent properties of the quinoline scaffold, a close relative and precursor to many quinolizine systems, make its derivatives suitable for applications in catalysis. tandfonline.com Functionalized quinoline motifs are utilized as ligands for transition metal complexes and as asymmetric catalysts. tandfonline.comacademie-sciences.fr

A specific application involves the use of quinoline derivatives in biomimetic catalytic systems. For example, complexes formed between copper salts and various quinoline-based ligands have been shown to exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com This process mimics the function of the copper-containing enzyme catechol oxidase. mdpi.com The catalytic efficiency of these systems is dependent on both the structure of the quinoline ligand and the nature of the copper salt used, demonstrating that the scaffold can be fine-tuned for specific catalytic applications. mdpi.com In one study, the complex formed between 2-chloroquinoline-3-carbohydrazide (B12847495) and copper(II) acetate (B1210297) displayed the highest catalytic activity among the tested compounds. mdpi.com

The development of novel synthetic routes to access these scaffolds is itself a major area of "method development." labmanager.com Iron-catalyzed and iodine-catalyzed multicomponent reactions have been established as green and efficient methods for producing a variety of quinoline derivatives from simple starting materials. rsc.org These advancements provide the chemical community with robust tools to synthesize libraries of quinoline and quinolizine-based compounds for screening in catalytic and other applications. spirochem.comrsc.org

Table 2: Catalytic Oxidation of Catechol using a Quinoline Derivative Complex
LigandMetal SaltCatalytic Activity (Relative)Finding
2-chloroquinoline-3-carbohydrazideCu(OAc)₂HighEfficiently catalyzes the oxidation of catechol to o-quinone. mdpi.com
2-oxo-1,2-dihydroquinoline-3-carbaldehydeCu(OAc)₂LowThe ligand structure significantly impacts catalytic performance. mdpi.com
Various quinoline ligandsCuCl₂Very LowThe counter-ion of the metal salt affects the formation and activity of the catalytic complex. mdpi.com
Various quinoline ligandsCu(NO₃)₂LowDemonstrates the influence of the metal salt's anion on the reaction rate. mdpi.com

Potential for Smart Materials and Optoelectronic Applications of this compound-Related Structures

Quinolizine-related structures, particularly the broader family of quinoline derivatives, possess unique optical and electrical properties that make them promising candidates for advanced materials. ontosight.ai These compounds are noted for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified—all highly desirable traits for optoelectronic applications. mdpi.com

The potential for these heterocycles in smart materials and optoelectronics is vast. spie.org They have been investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Quinoline-based compounds can function as light-emitting materials or as charge-transport layers within OLED devices. ontosight.aimdpi.com

Photovoltaic Devices: Their ability to absorb light and contribute to the generation of electrical current makes them suitable for use in organic solar cells. ontosight.ai

Non-linear Optical (NLO) Devices: By designing molecules with specific donor-acceptor groups, the NLO properties can be enhanced, which is crucial for applications in photonics. mdpi.com

Random Lasers: Certain quinoline derivatives, when combined with nanoparticles like zinc oxide (ZnO) and optically pumped with a laser, can produce random laser emissions. mdpi.comresearchgate.net

The photophysical properties of these compounds, such as their absorption and fluorescence spectra, can be systematically tuned by adding different substituent groups to the quinoline core. unesp.br For example, introducing electron-donating groups like an amino group or electron-withdrawing groups like a nitro group can cause significant shifts in the absorption and emission wavelengths. unesp.br This tunability is the foundation for creating "smart" materials that respond to external stimuli. The ability to control the optoelectronic properties through chemical design opens the door for creating materials for data processing, sensing, and light-responsive systems. mdpi.comspie.org

Table 3: Photophysical Properties of Example Quinoline Derivatives
CompoundSubstituent GroupMax. Absorption (λmax) in EthanolKey Property/Application
QuinolineNone272 nmCore structure for further functionalization. unesp.br
NitroquinolineNitro (electron-withdrawing)335 nmModified electronic properties for optoelectronics. unesp.br
AminoquinolineAmino (electron-donating)375 nmRed-shifted absorption, potential for dye applications. unesp.br
2-(2-(2,4-Dioctyloxyphenyl)vinyl)quinolineDioctyloxyphenylvinylNot specifiedDesigned for unique optical/electrical properties in OLEDs and photovoltaics. ontosight.ai

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways for Undiscovered 9aH-Quinolizine Isomers and Complex Architectures

The synthesis of the this compound core and its derivatives has traditionally been a challenge, often leading to the more thermodynamically stable 4H-isomers. rsc.org However, recent advancements are paving the way for the isolation and characterization of novel this compound isomers and more complex molecular architectures.

High-pressure cycloaddition reactions have shown promise in accessing this compound systems that are not readily formed under standard atmospheric conditions. For instance, the reaction of electron-deficient pyridines with dimethyl acetylenedicarboxylate (B1228247) at high pressure (10 kbar) has been shown to yield 1:2 adducts, including both 9aH- and 4H-quinolizines. researchgate.net This technique opens a door to previously inaccessible derivatives.

Another avenue of exploration lies in the synthesis of spirocyclic systems incorporating the this compound moiety. The reaction of isatylidene malononitrile (B47326) with dimethyl acetylenedicarboxylate and pyridine (B92270) has been reported to form a spirocyclic quinolizine. nih.gov Further investigation into such multicomponent reactions could lead to a diverse range of complex, three-dimensional structures with potential applications in materials science and medicinal chemistry.

The stability of this compound derivatives is highly dependent on the substitution pattern. For example, the presence of a methyl group at the 9-position can stabilize the 9aH-tautomer, making it isolable at room temperature, whereas the parent tetramethyl this compound-1,2,3,4-tetracarboxylate rapidly converts to its 4H-isomer. rsc.org A systematic study of various alkyl-substituted tetramethyl this compound-1,2,3,4-tetracarboxylates has provided valuable insights into the electronic and steric effects governing their stability. rsc.org Future work in this area could focus on designing and synthesizing novel substitution patterns that enhance the stability of the 9aH-form, thereby facilitating its broader use.

Rearrangement reactions also offer a pathway to novel quinoline (B57606) structures, as exemplified by the homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines, which can be considered a homologation of the Fischer indole (B1671886) synthesis. nih.gov Exploring analogous rearrangements for the synthesis of this compound frameworks could be a fruitful area of research.

Advanced Computational Studies on Complex Reaction Systems and Excited State Reactivity of 9aH-Quinolizines

Computational chemistry provides a powerful lens through which to understand the intricate reaction mechanisms and electronic properties of this compound systems. Density Functional Theory (DFT) calculations have been instrumental in elucidating the hydrodenitrogenation (HDN) mechanism of quinoline, a related heterocyclic compound, on Ni-promoted MoS2 catalysts. nih.gov Similar in-depth computational studies on the reaction pathways of this compound, such as its thermal rearrangement to the 4H-isomer, can provide crucial mechanistic insights.

The thermal rearrangement of tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate to its 4H-isomer has been investigated, with studies on the activation energy and isotope effects suggesting an intramolecular shift. rsc.org Advanced computational modeling could further dissect this process, mapping the potential energy surface and identifying the transition state geometries with greater accuracy.

Furthermore, theoretical calculations of NMR spectra for derivatives like monomethyl substituted tetramethyl this compound-1,2,3,4-tetracarboxylate have been performed. researchgate.net Discrepancies between calculated and experimental data highlight the need for more sophisticated computational models that can account for conformational flexibility in different media. researchgate.net

The excited state reactivity of 9aH-quinolizines is another area ripe for computational exploration. Understanding the photophysical properties and photochemical reactions of these compounds is crucial for their potential application in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. Computational studies can predict excited state energies, transition probabilities, and potential reaction pathways upon photoexcitation, guiding the design of new photoactive this compound derivatives.

Development of Target-Specific this compound Probes for Biological Systems

Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes in living systems. nih.govresearchgate.net The quinoline scaffold is a common component in fluorescent probes for detecting metal ions and for cellular imaging. nanobioletters.comcrimsonpublishers.comfrontiersin.orgnih.govmdpi.com While specific probes based on the this compound core are yet to be extensively developed, the closely related quinolizinium (B1208727) cation has been successfully employed in the design of tunable pH fluorescent probes for imaging in live cells. researchgate.net

The development of target-specific this compound probes could be approached through a modular design strategy. This would involve synthesizing a library of this compound derivatives with different functional groups that can act as recognition sites for specific analytes, such as metal ions, reactive oxygen species, or specific enzymes. The inherent fluorescence of the this compound core could be modulated by the binding event, leading to a detectable change in the fluorescence signal.

For instance, a this compound scaffold could be functionalized with a chelating group to create a sensor for specific metal ions. Upon binding of the target ion, a change in the electronic properties of the molecule could lead to an enhancement or quenching of its fluorescence. Similarly, bioconjugation of this compound derivatives to biomolecules like peptides or antibodies could enable the development of probes for targeted imaging of specific cells or tissues.

Integration of Machine Learning and Artificial Intelligence in this compound Research

Furthermore, AI can be employed in retrosynthetic analysis to devise efficient synthetic routes to complex this compound targets. By learning from vast databases of chemical reactions, these tools can propose novel and efficient disconnections, potentially uncovering synthetic pathways that a human chemist might overlook.

The application of Bayesian semi-supervised learning can aid in the prediction of molecular properties with calibrated uncertainty, which is particularly useful when dealing with the limited datasets often available for novel scaffolds like this compound. arxiv.org This approach can also guide active learning, where the model suggests which new compounds to synthesize and test to most efficiently improve its predictive power.

Sustainable and Eco-Friendly Methodologies for this compound Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of quinolines and related heterocycles, a variety of sustainable approaches have been developed, and these can be readily adapted for the synthesis of this compound derivatives. rsc.orgnih.govnih.gov

Microwave-assisted synthesis has been shown to be an effective method for the rapid and efficient synthesis of quinolines, often with higher yields and shorter reaction times compared to conventional heating. ijarsct.co.in The application of microwave irradiation to the synthesis of 9aH-quinolizines could significantly improve the efficiency and reduce the energy consumption of these reactions.

The use of eco-friendly solvents, such as water or ionic liquids, is another key aspect of green chemistry. researchgate.net Exploring the synthesis of 9aH-quinolizines in these benign media can reduce the environmental impact associated with the use of volatile organic compounds. Catalyst-free and solvent-free reaction conditions represent an even greener approach, and their applicability to this compound synthesis should be investigated. jocpr.com

By embracing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of new materials, catalysts, and therapeutic agents in a sustainable and efficient manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.